MonopotassiuM 7-AMino-1,3-naphthalenedisulfonate Hydrate

Description

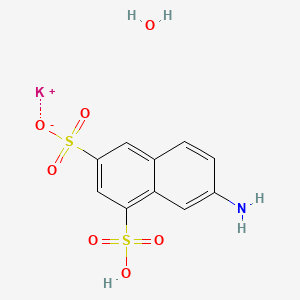

Monopotassium 7-Amino-1,3-naphthalenedisulfonate Hydrate (CAS: 842-15-9) is a naphthalene-derived sulfonic acid salt with the molecular formula C₁₀H₈KNO₆S₂·xH₂O and a molecular weight of approximately 341.39–360.43 g/mol depending on hydration . It is characterized by two sulfonate groups at the 1,3-positions and an amino group at the 7-position on the naphthalene ring. The compound is synthesized as a high-purity reagent (≥98% by HPLC) and is commercially available for research and industrial applications .

Properties

CAS No. |

303137-06-6 |

|---|---|

Molecular Formula |

C10H11KNO7S2 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

potassium;7-amino-3-sulfonaphthalene-1-sulfonate;hydrate |

InChI |

InChI=1S/C10H9NO6S2.K.H2O/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;1H2 |

InChI Key |

HVBAKQWVDPNPHM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)O)N.O.[K+] |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N.O.[K] |

Pictograms |

Corrosive |

Origin of Product |

United States |

Preparation Methods

Formation of Schiff Base

- Reaction Mechanism : The amino group (-NH2) of 7-amino-1,3-naphthalenedisulfonic acid reacts with the aldehyde group of a sugar molecule to form a Schiff base.

- Reaction Conditions :

- Solvent: Typically water or an aqueous buffer to maintain solubility.

- pH: Adjusted to mildly acidic or neutral to promote Schiff base formation.

- Temperature: Room temperature (20–25°C) is sufficient for this step.

Reduction of Schiff Base

- Reduction Agent : Sodium cyanoborohydride (NaBH3CN) is used to stabilize the Schiff base by reducing it to a secondary amine.

- Reaction Conditions :

- Solvent: Aqueous or methanolic solutions are commonly employed.

- Temperature: Slightly elevated temperatures (30–40°C) may enhance reaction kinetics.

- Time: The reduction process typically takes several hours to ensure complete conversion.

Key Reagents and Materials

| Reagent/Material | Purpose | Notes |

|---|---|---|

| 7-Amino-1,3-naphthalenedisulfonic acid | Starting material | Provides the amino group for Schiff base formation. |

| Aldehyde (e.g., glucose) | Reactant | Forms the Schiff base with the amino group. |

| Sodium cyanoborohydride | Reducing agent | Stabilizes the Schiff base by reduction. |

| Water or aqueous buffer | Reaction medium | Maintains solubility and pH control. |

Reaction Analysis

Reaction Monitoring

- Techniques :

- Thin-Layer Chromatography (TLC): Used to monitor the progress of Schiff base formation and reduction.

- High-Performance Liquid Chromatography (HPLC): Ensures purity and confirms the completion of the reaction.

- Indicators :

- Formation of a new peak in HPLC corresponding to the reduced product indicates successful synthesis.

Purification

- After synthesis, the product is purified through recrystallization or column chromatography to achieve high purity (>98%).

Optimized Reaction Conditions

The following table summarizes optimized conditions for efficient synthesis:

| Step | Solvent | pH | Temperature (°C) | Time |

|---|---|---|---|---|

| Schiff Base Formation | Water | ~7 | 20–25 | ~2 hours |

| Reduction | Methanol/Water | Neutral | 30–40 | ~4–6 hours |

Chemical Reactions Analysis

Types of Reactions

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate undergoes several types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Reduction Reactions: The Schiff base formation and subsequent reduction are key reactions for this compound.

Common Reagents and Conditions

Sodium Cyanoborohydride: Used for the reduction of Schiff bases.

Aldehydes and Ketones: React with the amino group to form Schiff bases.

Major Products Formed

Schiff Bases: Formed during the initial reaction with aldehydes or ketones.

Reduced Amines: Formed after the reduction of Schiff bases with sodium cyanoborohydride.

Scientific Research Applications

Analytical Chemistry

Monopotassium 7-Amino-1,3-naphthalenedisulfonate hydrate is widely used as a fluorescent labeling agent in analytical chemistry. Its ability to conjugate with oligosaccharides makes it valuable for:

- Sequencing Oligosaccharides : It has been employed in methods for sequencing linear oligosaccharides using charged fluorescent conjugates, facilitating the analysis of carbohydrate structures .

Biochemistry

In biochemistry, this compound serves multiple roles:

- Fluorescent Probes : Its fluorescent properties make it suitable for use in various fluorescence-based assays, including enzyme activity assays and protein interaction studies .

- Conjugation Reactions : It is utilized in reductive amination reactions to label the reducing ends of oligosaccharides, which aids in the study of glycoproteins and polysaccharides .

Environmental Science

Research has indicated that this compound can be used in environmental monitoring:

- Detection of Pollutants : Its properties allow for the detection of specific pollutants in water samples, contributing to environmental safety assessments.

Case Study 1: Oligosaccharide Sequencing

A study published in Carbohydrate Research detailed a method for sequencing linear oligosaccharides using this compound as a conjugating agent. This approach allowed researchers to effectively analyze the structure and composition of various oligosaccharides, demonstrating its utility in carbohydrate chemistry .

Case Study 2: Fluorescence-Based Assays

In a study focusing on enzyme kinetics, researchers utilized this compound as a fluorescent probe to monitor enzyme activity. The results indicated that the compound could effectively enhance signal detection, leading to more accurate measurements of enzyme kinetics .

Summary Table of Applications

Mechanism of Action

The mechanism of action of monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate involves its ability to form Schiff bases with aldehydes and ketones. This reaction is crucial for its role as a fluorescent labeling agent. The compound targets the reducing ends of oligosaccharides, forming a Schiff base that is subsequently stabilized by reduction with sodium cyanoborohydride . This process allows for the fluorescent labeling of carbohydrates, facilitating their analysis in various research applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous naphthalene sulfonates and related derivatives:

*Discrepancy in safety data likely reflects differences in supplier-specific classifications or hydration state.

Structural and Functional Insights:

Higher molecular weight (368.48 g/mol) due to two potassium ions.

7-Amino-1,3-naphthalenedisulfonic Acid (CAS: 86-65-7): The free acid form of the target compound, used as a precursor in organic synthesis. Exhibits a high melting point (>300°C) and lower solubility in non-polar solvents .

Sodium 7-Amino-2-naphthalenesulfonate (CAS: 5412-82-8): A monosulfonate derivative with a single sulfonate group at the 2-position. Primarily employed in textile dye manufacturing due to its affinity for fabric fibers .

Biological Activity

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate (CAS Number: 842-15-9) is a chemical compound notable for its applications in biochemical research, particularly in the study of carbohydrates and glycoproteins. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C10H10KNO7S2

- Molecular Weight : 341.39 g/mol

- Appearance : Crystalline solid

- Purity : ≥98.0% (by HPLC)

This compound is characterized by its sulfonate groups, which enhance its solubility and reactivity with biomolecules. The amino group allows it to form stable conjugates with carbohydrates, facilitating various analytical techniques.

Target Biochemical Pathways

This compound primarily interacts with carbohydrates, particularly oligosaccharides derived from glycoproteins and glycolipids. Its mechanism involves:

- Formation of Schiff Bases : The amino group reacts with the reducing ends of oligosaccharides to form Schiff bases, which are then stabilized by reducing agents such as sodium cyanoborohydride .

- Fluorescent Labeling : The resultant conjugates can be analyzed via fluorescence techniques, making this compound valuable for studying carbohydrate structures and functions .

Cellular Effects

This compound has been shown to influence various cellular processes:

- Cell Signaling : By modifying the structure of glycoproteins and glycolipids on the cell surface, this compound can affect signaling pathways related to cell communication and metabolism.

- Impact on Glycoprotein Functionality : The conjugation with oligosaccharides alters the biological activity of glycoproteins, potentially influencing their roles in cell adhesion and immune responses .

Research Applications

This compound has diverse applications across several fields:

- Biochemistry : Used extensively for labeling carbohydrates in gel electrophoresis and other analytical methods.

- Pharmaceutical Research : Investigated for its potential to modify drug delivery systems through glycosylation processes.

- Industrial Applications : Employed in the production of fluorescent dyes for various analytical techniques.

Study on Glycoprotein Analysis

In a study focused on the analysis of glycoproteins using this compound, researchers demonstrated its effectiveness in labeling oligosaccharides. The study highlighted:

- Methodology : Oligosaccharides were isolated from glycoproteins and reacted with the compound to form fluorescent derivatives.

- Results : Enhanced detection sensitivity was observed during gel electrophoresis compared to non-labeled samples .

Impact on Cell Surface Glycoproteins

Another investigation assessed the impact of this compound on cell surface glycoproteins involved in immune response:

- Findings : Modifications induced by the compound altered the binding affinity of antibodies to glycoproteins, suggesting potential applications in immunotherapy .

Comparison with Similar Compounds

| Compound Name | Fluorescence Properties | Applications |

|---|---|---|

| This compound | High | Carbohydrate labeling |

| 7-Amino-1,3-naphthalenedisulfonic acid monopotassium salt | Moderate | Similar applications |

| 2-Naphthylamine-6,8-disulfonic acid monopotassium salt | High | Fluorescent dye production |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing high-purity Monopotassium 7-Amino-1,3-naphthalenedisulfonate Hydrate?

- The compound is typically synthesized via sulfonation of naphthalene derivatives followed by neutralization with potassium hydroxide. Critical steps include controlling reaction temperature (≤50°C to prevent decomposition) and using stoichiometric excess of sulfonating agents to ensure complete substitution. Purity (>98% HPLC) is confirmed via reverse-phase chromatography with UV detection at 254 nm, leveraging its aromatic structure for absorbance .

Q. How can researchers characterize the molecular structure and hydration state of this compound?

- Spectroscopy : Use -NMR in DO to resolve aromatic protons (δ 7.2–8.5 ppm) and amine groups (δ 5.5–6.0 ppm). The sulfonate groups are confirmed via IR (asymmetric S-O stretching at ~1200 cm).

- Hydration Analysis : Thermogravimetric analysis (TGA) quantifies the hydrate water content (mass loss ~100–150°C). Karl Fischer titration verifies residual moisture (<0.1%) .

Q. What solvent systems are optimal for dissolving this compound in aqueous experiments?

- The compound is highly soluble in water (>100 mg/mL at 25°C) due to its polar sulfonate groups and hydration shell. For non-aqueous applications, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are suitable. Adjust pH to 4–6 using acetic acid/sodium acetate buffers to stabilize the amine group and prevent protonation-driven precipitation .

Q. How is this compound utilized as a buffering agent in enzymatic assays?

- Its sulfonate groups (pKa ~1–2) and amine (pKa ~4–5) provide buffering capacity in acidic pH ranges (pH 2–5). For example, in sulfotransferase assays, it stabilizes reaction media at pH 4.5, mimicking physiological conditions for sulfuryl group transfer .

Advanced Research Questions

Q. What methodologies are employed to study its interactions with metal ions in coordination chemistry?

- The sulfonate groups act as polydentate ligands. To synthesize metal complexes:

- Prepare a 0.1 M aqueous solution of the compound.

- Add transition metal salts (e.g., CuSO) in molar ratios (1:1 to 1:3).

- Monitor complexation via UV-Vis (shift in λ due to d-d transitions) and cyclic voltammetry (redox peaks at −0.2 to +0.5 V vs. Ag/AgCl).

Q. How does the compound’s topological polar surface area (TPSA) influence its solubility and membrane permeability?

- The TPSA (138 Å) correlates with high hydrophilicity and low LogP (−2.3), making it unsuitable for passive diffusion across lipid membranes. Computational models (e.g., SwissADME) predict poor blood-brain barrier penetration, guiding its use in extracellular assays .

Q. What experimental strategies resolve contradictions in its stability under varying thermal conditions?

- Thermal Stability : Differential scanning calorimetry (DSC) shows endothermic peaks at 253°C (dehydration) and 290°C (sulfonate decomposition). Contradictions in literature may arise from hydration state variability; always pre-dry samples at 110°C for 2 hours before analysis .

Q. How is this compound applied in fluorescent dye synthesis?

- As a precursor, its naphthalene backbone is functionalized via diazotization (NaNO, HCl at 0–5°C) to introduce azo groups. Coupling with phenolic substrates yields dyes with λ ~450–550 nm. Purify via ion-exchange chromatography to remove unreacted sulfonate byproducts .

Methodological Tables

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight (Anhydrous) | 359.32 g/mol | |

| pKa (Sulfonate) | ~1–2 | |

| λ (UV-Vis) | 254 nm (ε = 1.2 × 10) | |

| Solubility in Water | >100 mg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.